3-diazo-1,1,1-trifluoropropan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

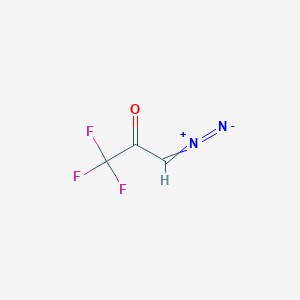

3-Diazo-1,1,1-trifluoropropan-2-one is a diazocarbonyl compound known for its unique reactivity and versatility in organic synthesis. This compound is characterized by the presence of a diazo group (-N2) and a trifluoromethyl group (-CF3) attached to a carbonyl group (C=O), making it a valuable reagent in various chemical transformations .

Métodos De Preparación

The synthesis of 3-diazo-1,1,1-trifluoropropan-2-one typically involves the reaction of trifluoroacetone with diazomethane. The reaction is carried out under controlled conditions to ensure the safe handling of diazomethane, which is a highly reactive and potentially hazardous reagent. The general reaction scheme is as follows:

CF3COCH3+CH2N2→CF3COCHN2+CH4

In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors to manage the reactivity of diazomethane and ensure consistent product quality .

Análisis De Reacciones Químicas

3-Diazo-1,1,1-trifluoropropan-2-one undergoes a variety of chemical reactions, including:

Wolff Rearrangement: This photochemical reaction involves the conversion of the diazo compound into a ketene intermediate, which can further react to form carboxylic acids or esters.

Cycloaddition Reactions: The compound can participate in [2+3] cycloaddition reactions with alkenes or alkynes to form five-membered heterocycles.

Substitution Reactions: The diazo group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of substituted trifluoromethyl ketones

Common reagents used in these reactions include photochemical catalysts, alkenes, alkynes, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Synthesis of Heterocycles

One of the primary applications of 3-diazo-1,1,1-trifluoropropan-2-one is in the synthesis of heterocyclic compounds, specifically 1,3-thiazoles. The compound can react with thiourea or thioamides under Lewis acid catalysis to yield trifluoromethylated 1,3-thiazoles. These reactions often involve the use of boron trifluoride etherate as a catalyst, promoting the formation of thiocarbonyl ylides that subsequently cyclize to form the desired thiazole products. The general reaction scheme is as follows:3 diazo 1 1 1 trifluoropropan 2 one+ThioamideBF3⋅OEt2Trifluoromethylated 1 3 thiazole

Case Study: Synthesis of 2-Amino-4-trifluoromethyl-1,3-thiazoles

In a recent study, this compound was reacted with thiourea in tetrahydrofuran (THF) under reflux conditions. The reaction yielded 2-amino-4-trifluoromethyl-1,3-thiazole in a moderate yield (35%). Further optimization led to improved yields by altering reaction conditions and using alternative solvents like dimethoxyethane .

Functionalization of Pharmaceuticals

The fluorinated derivatives synthesized from this compound have shown potential as building blocks for pharmaceuticals. For instance, the resulting 2-amino-4-trifluoromethyl-1,3-thiazole has been utilized to create analogues of known drugs such as Fanetizole and Lotifazole. These compounds exhibit enhanced biological activity due to the introduction of fluorine atoms, which can significantly alter the pharmacokinetic properties of drugs .

Microtubule Stabilization Studies

Research has also indicated that certain derivatives of diazo compounds can stabilize microtubules (MTs), which are critical for cellular structure and function. Compounds derived from this compound have been investigated for their ability to enhance MT stability through interactions with tubulin. This application is particularly relevant in developing therapeutics for neurodegenerative diseases like Alzheimer's disease .

Summary Table of Applications

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Synthesis of Heterocycles | Formation of 1,3-thiazoles via reaction with thiourea | Moderate yields achieved; optimization improved outcomes |

| Pharmaceutical Functionalization | Development of drug analogues with enhanced activity | Fluorinated derivatives show increased biological activity |

| Microtubule Stabilization | Potential therapeutic candidates for neurodegenerative diseases | Stabilization observed; promising for Alzheimer's treatment |

Mecanismo De Acción

The mechanism of action of 3-diazo-1,1,1-trifluoropropan-2-one involves the generation of reactive intermedi

Actividad Biológica

3-Diazo-1,1,1-trifluoropropan-2-one is a diazo compound with notable potential in various biological applications due to its unique chemical structure. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its trifluoromethyl group which enhances its reactivity and stability. The compound has a boiling point of approximately 25°C at reduced pressure (133 Pa) and exhibits unique photochemical properties that facilitate its use in synthetic organic chemistry .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Reactivity : The diazo group allows for the generation of reactive intermediates that can participate in various nucleophilic substitution reactions.

- Carbene Formation : Upon thermal or photolytic decomposition, this compound can generate trifluoromethylcarbene, which is a highly reactive species capable of engaging in cyclopropanation and other transformations .

Biological Applications

Research has indicated several biological applications for this compound:

- Antimicrobial Activity : Preliminary studies suggest that compounds derived from this compound exhibit antimicrobial properties. The trifluoromethyl group may enhance the lipophilicity and membrane permeability of these compounds.

- Cancer Therapeutics : The ability to generate reactive intermediates positions this compound as a candidate for developing novel anticancer agents. Its interaction with cellular targets such as tubulin has been explored in various studies .

Research Findings and Case Studies

A review of recent literature reveals significant findings regarding the biological activity of this compound:

Case Study 1: Tubulin Interaction

In a study investigating microtubule-stabilizing agents, derivatives containing the trifluoropropan-2-one moiety showed differential binding affinities to tubulin. These interactions were linked to changes in cellular phenotypes associated with neurodegenerative diseases .

Case Study 2: Synthesis and Application

The synthesis of cyclopropanes using this compound as a carbene precursor demonstrated high yields and selectivity. This method was applied in generating biologically active compounds with potential therapeutic effects .

Data Summary

The following table summarizes key findings related to the biological activities associated with this compound:

| Study | Biological Activity | Mechanism | Findings |

|---|---|---|---|

| Study 1 | Antimicrobial | Electrophilic reactivity | Compounds showed significant antimicrobial activity against various strains. |

| Study 2 | Cancer Therapeutics | Carbene formation | Derivatives displayed cytotoxic effects on cancer cell lines through tubulin targeting. |

| Study 3 | Synthesis Applications | Nucleophilic substitution | High yields in cyclopropanation reactions using engineered catalysts. |

Propiedades

IUPAC Name |

3-diazo-1,1,1-trifluoropropan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF3N2O/c4-3(5,6)2(9)1-8-7/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKOIRQNGXNVGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=[N+]=[N-])C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.